CP-944629 - 668990-94-1

CP-944629

Catalog Number: EVT-265051
CAS Number: 668990-94-1
Molecular Formula: C19H15F3N4O
Molecular Weight: 372.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-944629 is a novel, potent, and selective p38alpha inhibitor.
Source and Classification

CP-944629, with the chemical formula C19_{19}H15_{15}F3_3N4_4O, is categorized under small-molecule inhibitors targeting specific kinases, particularly p38 alpha MAPK. Its CAS number is 668990-94-1, and it is available from various chemical suppliers, including Sigma-Aldrich and MedKoo . The compound is synthesized for research purposes and is noted for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography (HPLC) .

Synthesis Analysis

The synthesis of CP-944629 involves several steps that utilize specific reagents and conditions to achieve the desired structure. While detailed synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain aromatic and heterocyclic components.
  2. Reagents: Commonly used reagents include bases (like sodium hydride), solvents (such as dimethylformamide or ethanol), and halogenated compounds for substitution reactions.
  3. Reaction Conditions: The reactions are typically conducted under reflux conditions to facilitate the formation of the desired p38 MAPK inhibitor structure. Temperature control and reaction time are crucial for optimizing yield and purity.
  4. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities and isolate the final product.
Molecular Structure Analysis

The molecular structure of CP-944629 reveals a complex arrangement conducive to its biological activity. Key features include:

  • Core Structure: The compound features a central aromatic ring system substituted with trifluoromethyl groups, which enhance its lipophilicity and biological activity.
  • Functional Groups: The presence of nitrogen-containing heterocycles contributes to its ability to interact with target proteins through hydrogen bonding and π-stacking interactions.
  • 3D Configuration: The spatial arrangement of atoms allows for optimal binding to the p38 MAPK enzyme, which is critical for its inhibitory action.

Structural Data

  • Molecular Weight: 372.351 g/mol
  • Exact Mass: 372.12 g/mol
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
Chemical Reactions Analysis

CP-944629 participates in various chemical reactions relevant to its function as a kinase inhibitor:

  1. Complexation Reactions: The compound can form complexes with metal ions, which may influence its solubility and bioavailability.
  2. Substitution Reactions: It can undergo nucleophilic substitutions at specific positions on the aromatic rings, potentially leading to derivatives with modified activity.
  3. Oxidation Reactions: Under certain conditions, CP-944629 may be oxidized, affecting its stability and efficacy.

The nature of these reactions is essential for understanding how modifications might enhance or alter its pharmacological properties.

Mechanism of Action

The mechanism of action for CP-944629 involves selective inhibition of the p38 alpha mitogen-activated protein kinase pathway:

  1. Target Interaction: CP-944629 binds directly to the ATP-binding site of p38 alpha MAPK, preventing substrate phosphorylation.
  2. Biological Effects: This inhibition results in decreased production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various disease models.
  3. Cellular Pathways: By inhibiting this pathway, CP-944629 can induce apoptosis in cancer cells and reduce proliferation in inflammatory conditions.

Relevant Data

Studies have shown that compounds like CP-944629 can significantly reduce tumor growth in preclinical models by disrupting key signaling pathways involved in cell survival and proliferation .

Physical and Chemical Properties Analysis

CP-944629 exhibits several notable physical and chemical properties:

These properties influence how CP-944629 can be used in laboratory settings and its formulation for therapeutic applications.

Applications

The scientific applications of CP-944629 are diverse:

  1. Cancer Research: As a p38 MAPK inhibitor, it is studied for its potential to treat various cancers by inhibiting pathways that promote tumor growth.
  2. Inflammatory Diseases: Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis or chronic obstructive pulmonary disease.
  3. Drug Development: It serves as a lead compound for developing more potent analogs with improved pharmacokinetic profiles.
Synthesis and Structural Optimization of CP-944629 [3] [4]

Methodological Approaches in Heterocyclic Scaffold Construction

The synthesis of CP-944629 relies on advanced methodologies for constructing fused heterocyclic scaffolds, which serve as critical pharmacophores for target engagement. Modern heterocyclic chemistry employs condensation reactions under controlled conditions to assemble complex bicyclic and tricyclic systems efficiently. As demonstrated in the synthesis of pyrimido[2,1-b][1,3]benzothiazole derivatives, cyclocondensation between β-keto esters and 2-aminopyridine derivatives using polyphosphoric acid (PPA) as a catalyst enables the formation of rigid, planar scaffolds essential for bioactivity [1]. This approach leverages PPA’s dual functionality as a solvent and dehydrating agent, facilitating ring closure at elevated temperatures (120–150°C) while minimizing side reactions.

Recent innovations include microwave-assisted synthesis and flow chemistry techniques, which significantly reduce reaction times from hours to minutes while improving yields by 15–25% compared to conventional methods. For nitrogen-rich systems like triazoloquinazolinones—structurally analogous to CP-944629’s core—sequential cyclization is critical. Initial formation of a quinazolinone precursor via anthranilic acid derivatives precedes triazole annulation using carbon disulfide (CS₂) and hydrazine under basic conditions [6]. This yields the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, demonstrating the strategic integration of multiple heterocyclic units to enhance target affinity.

Table 1: Key Heterocyclic Scaffolds and Synthetic Approaches

Scaffold TypeKey Building BlocksCatalyst/ConditionsPrimary Application
Pyrimido-benzothiazoleβ-Keto esters, 2-aminopyridinePolyphosphoric acid, 140°CAntibacterial/anticancer agents [1]
TriazoloquinazolinoneIsatoic anhydride, CS₂, hydrazineKOH, ethanol refluxPlk1 PBD inhibitors [6]
Oxazole-triazolopyridine (e.g., CP-944629)Halogenated oxazoles, triazole boronic estersPd-catalyzed Suzuki couplingCRF₁ receptor antagonists [3]

Key Synthetic Pathways for Oxazole-Triazolopyridine Hybridization

CP-944629 features a hybrid architecture combining oxazole and triazolopyridine moieties, necessitating convergent synthetic routes. The core assembly involves three strategic phases:

  • Oxazole Ring Construction: 2,4-Disubstituted oxazoles are synthesized via Robinson-Gabriel synthesis, where α-halo ketones undergo cyclodehydration with carboxamide derivatives in the presence of P₂O₅. Halogenation at the C5 position (e.g., bromination) introduces a handle for subsequent cross-coupling [3].
  • Triazolopyridine Synthesis: 1,2,4-Triazolo[4,3-a]pyridines are prepared through cyclocondensation of 2-hydrazinopyridines with ortho-esters or carboxylic acid derivatives. Electrophilic substitution installs critical substituents (e.g., aryl groups at C3) prior to hybridization [6].
  • Hybridization via Cross-Coupling: The final coupling employs Suzuki-Miyaura reaction between the brominated oxazole and triazolopyridine boronic ester/pinacol boronate. This step utilizes Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture at 80–90°C, achieving >85% yield with minimal homocoupling byproducts [3].

Notably, regioselectivity is maintained through steric and electronic control: Electron-withdrawing groups (e.g., -CF₃) on the oxazole enhance electrophilicity at C5, while bulky substituents on the triazolopyridine boronic ester prevent undesired C3 coupling.

Functional Group Modifications for Enhanced Bioactivity

Functionalization of CP-944629’s heterocyclic core follows structure-activity relationship (SAR) principles to optimize receptor binding and pharmacokinetics:

  • Hydrophobic Substituents: Incorporation of 3,5-bis(trifluoromethyl)phenyl at the triazolopyridine C3 position significantly enhances CRF₁ receptor binding affinity (IC₅₀ = 19.2 nM vs. 41.0 nM for unsubstituted analogs). The -CF₃ groups induce dipole interactions and hydrophobic packing within a subpocket of the CRF₁ transmembrane domain [3].
  • Hydrogen-Bond Acceptors: Introduction of carbonyl groups (e.g., amide or ketone linkers between core scaffolds) improves water solubility and forms critical H-bonds with Asn283 and Gln285 residues in CRF₁. This reduces logP by 0.5–1.0 units while maintaining cell permeability [3].
  • Steric Optimization: Methyl substituents on the oxazole nitrogen mitigate oxidative metabolism by cytochrome P450 enzymes. This increases plasma half-life (t₁/₂ > 120 min in human microsomes) compared to demethylated counterparts (t₁/₂ < 30 min) [6].

Table 2: Impact of Functional Group Modifications on Bioactivity

Modification SiteFunctional GroupBiological EffectSAR Rationale
Triazolopyridine C33,5-bis(trifluoromethyl)phenyl↑ CRF₁ binding (Kᵢ = 19.2 nM)Hydrophobic enclosure occupancy
Oxazole C4Methyl↓ CYP3A4 metabolism (t₁/₂ ↑ 4-fold)Steric shielding of N-dealkylation
Linker moiety-C(O)NH-↑ Solubility (logP = 2.1) + H-bondingPolar surface area increase

Systematic bioisosteric replacement further refined properties: Replacement of a benzothiazole sulfur with -N(Me)- in analogous CRF antagonists maintained potency while reducing molecular weight by 45 Da, enhancing CNS penetration—a strategy applicable to CP-944629’s optimization [3] [6]. Additionally, prodrug derivatization (e.g., S-methylation of thione groups) improved oral bioavailability by 70% in preclinical models via facilitated passive diffusion and delayed first-pass metabolism [6].

Compound Names Mentioned in the Article:

  • Pyrimido[2,1-b][1,3]benzothiazole
  • Triazolo[4,3-a]quinazolin-5(1H)-one
  • 4(3H)-Quinazolinone
  • Thiazolo[4,5-d]pyrimidine
  • 1-Thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
  • Oxazole-triazolopyridine hybrid (CP-944629)

Properties

CAS Number

668990-94-1

Product Name

CP-944629

IUPAC Name

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole

Molecular Formula

C19H15F3N4O

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3

InChI Key

VNZJNPIWZYMGAO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F

Solubility

Soluble in DMSO

Synonyms

CP-944629; CP 944629; CP944629

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.